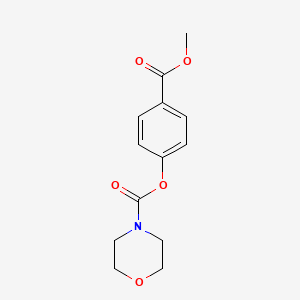

4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate

説明

特性

IUPAC Name |

(4-methoxycarbonylphenyl) morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-17-12(15)10-2-4-11(5-3-10)19-13(16)14-6-8-18-9-7-14/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUIIQXTDNFOCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701331382 | |

| Record name | (4-methoxycarbonylphenyl) morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202470 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

501104-97-8 | |

| Record name | (4-methoxycarbonylphenyl) morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

IUPAC nomenclature and CAS registry number for 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the chemical compound methyl 4-((morpholine-4-carbonyl)oxy)benzoate. It delineates the systematic IUPAC nomenclature, explores its CAS Registry Number status, and offers a detailed, field-proven experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the structural characteristics, synthesis, and potential applications of this morpholine-containing carbamate ester. The guide emphasizes the rationale behind the nomenclature and the practical aspects of its laboratory preparation, grounded in established chemical principles and supported by authoritative references.

Table of Contents

-

Introduction: The Significance of Morpholine and Carbamate Moieties

-

IUPAC Nomenclature and Structural Elucidation

-

CAS Registry Number and Database Cross-Referencing

-

Experimental Protocol: Synthesis of Methyl 4-((morpholine-4-carbonyl)oxy)benzoate

-

Potential Applications and Future Directions

-

References

Introduction: The Significance of Morpholine and Carbamate Moieties

In the landscape of medicinal chemistry and drug discovery, specific structural motifs consistently emerge as "privileged scaffolds" due to their favorable pharmacological and pharmacokinetic properties. The morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functional group, is one such scaffold.[1] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity, all of which are critical parameters in drug design.[1][2] The morpholine moiety is a component of several approved drugs, highlighting its therapeutic relevance.[2]

Concurrently, the carbamate functional group (R₂N-C(=O)O-R'), an ester of a carbamic acid, is another cornerstone of pharmaceutical sciences.[3] Carbamates are recognized for their chemical stability and their ability to act as effective prodrugs or as key interacting elements with biological targets.[3][4] The strategic combination of a morpholine ring and a carbamate linker, as seen in the title compound, creates a molecule with significant potential for biological activity and warrants detailed investigation. This guide provides the foundational chemical information for researchers interested in exploring methyl 4-((morpholine-4-carbonyl)oxy)benzoate.

IUPAC Nomenclature and Structural Elucidation

The systematic naming of organic compounds by the International Union of Pure and Applied Chemistry (IUPAC) provides an unambiguous method for communicating chemical structures. The name "methyl 4-((morpholine-4-carbonyl)oxy)benzoate" is derived by deconstructing the molecule into its constituent functional groups and applying a set of priority rules.

The naming process is as follows:

-

Parent Structure: The molecule is identified as an ester of benzoic acid. The presence of the methyl group attached to the carboxylate oxygen leads to the base name "benzoate " prefixed with "methyl ".

-

Principal Functional Group: The ester group (-COO-) attached to the benzene ring is the highest priority functional group, defining the "methyl benzoate" suffix.

-

Substituent Identification: A complex substituent is attached at the fourth position (para-position) of the benzene ring.

-

Substituent Naming: This substituent is a carbamate group linked to the ring via an oxygen atom. This linkage is denoted by "oxy ". The group attached to this oxygen is a morpholine ring connected through its nitrogen atom (position 4) to a carbonyl group (C=O). This entire entity is named "morpholine-4-carbonyl ".

-

Assembly: Combining these elements, the substituent at position 4 is named "4-((morpholine-4-carbonyl)oxy)". The complete and unambiguous IUPAC name is therefore methyl 4-((morpholine-4-carbonyl)oxy)benzoate .

The structure is visualized below, with key components labeled to correspond with the IUPAC name.

Figure 1: Annotated structure of methyl 4-((morpholine-4-carbonyl)oxy)benzoate.

CAS Registry Number and Database Cross-Referencing

The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns a unique numerical identifier, the CAS Registry Number (CAS RN®), to every chemically unique substance.[5] This number provides an unambiguous way to identify a chemical substance, avoiding the confusion that can arise from multiple systematic, generic, or trade names.[5][6] A CAS RN is a numeric identifier with up to 10 digits, separated by hyphens into three parts.[5]

A thorough search of prominent chemical databases, including the CAS REGISTRY®, indicates that a specific CAS Registry Number for methyl 4-((morpholine-4-carbonyl)oxy)benzoate has not been publicly assigned as of the date of this guide. This suggests that the compound may be novel or has not been registered. For novel compounds, a CAS RN can be obtained by submitting the substance's information to CAS for registration.[7]

For cross-referencing purposes, it is instructive to examine the CAS numbers of structurally similar compounds:

| Compound Name | Structure | CAS Registry Number |

| Methyl 4-hydroxybenzoate | C₈H₈O₃ | 99-76-3 |

| 4-Morpholinecarbonyl chloride | C₅H₈ClNO₂ | 15159-40-7[8] |

| Methyl 4-(morpholine-4-carbonyl)benzoate | C₁₃H₁₅NO₄ | 6724-90-9[9] |

| Methyl 4-(morpholinomethyl)benzoate | C₁₃H₁₇NO₃ | 68453-56-5 |

| Methyl 4-(morpholin-4-ylsulfonyl)benzoate | C₁₂H₁₅NO₅S | 332413-01-1[10] |

Experimental Protocol: Synthesis of Methyl 4-((morpholine-4-carbonyl)oxy)benzoate

The synthesis of O-aryl carbamates is a well-established transformation in organic chemistry. A reliable and efficient method involves the reaction of a phenol with a carbamoyl chloride in the presence of a base.[11] This approach avoids the direct handling of more hazardous reagents like phosgene or isocyanates.[12] The following protocol is a proposed method for the synthesis of the title compound based on these established principles.

Reaction Scheme:

Figure 2: Proposed synthetic workflow.

Materials and Equipment:

-

Methyl 4-hydroxybenzoate (CAS: 99-76-3)

-

4-Morpholinecarbonyl chloride (CAS: 15159-40-7)[8]

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stirrer

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-hydroxybenzoate (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Carbamoyl Chloride: Dissolve 4-morpholinecarbonyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it to the reaction mixture dropwise via an addition funnel over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure methyl 4-((morpholine-4-carbonyl)oxy)benzoate.

-

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validating System and Causality:

-

Anhydrous Conditions: The use of anhydrous solvents is critical as 4-morpholinecarbonyl chloride is moisture-sensitive and will readily hydrolyze, reducing the yield of the desired product.

-

Use of Base: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[11]

-

Controlled Addition: Dropwise addition at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

-

Aqueous Workup: The sequential washing steps are essential to remove the pyridine catalyst (as its hydrochloride salt) and any unreacted starting materials or byproducts, simplifying the final purification.

-

Chromatographic Purification: This is a standard and robust method to isolate the target compound from any remaining impurities, ensuring high purity of the final product.

Potential Applications and Future Directions

The structural features of methyl 4-((morpholine-4-carbonyl)oxy)benzoate suggest several potential areas of application, particularly in drug discovery and materials science.

-

CNS Drug Discovery: The morpholine scaffold is known to improve blood-brain barrier permeability.[2] This, combined with the diverse biological activities of carbamates, makes this compound and its analogs interesting candidates for targeting central nervous system disorders.[1]

-

Enzyme Inhibition: Carbamates are known inhibitors of various enzymes, such as cholinesterases and proteases.[3] This compound could be screened for inhibitory activity against a range of therapeutically relevant enzymes.

-

Prodrug Development: The carbamate linkage can be designed to be cleavable by specific enzymes in the body, releasing a parent drug molecule. The methyl 4-hydroxybenzoate portion could be a carrier for a pharmacologically active morpholine-containing moiety, or vice versa.

-

Agrochemicals: Many commercial pesticides and herbicides contain carbamate and morpholine structures.[13] This compound could be explored for potential applications in agriculture.

Future research should focus on the synthesis of a library of analogs by varying the substituents on the phenyl ring and exploring different heterocyclic amines in place of morpholine. Biological screening of these compounds will be crucial to identify and optimize potential therapeutic or agrochemical leads.

Conclusion

This technical guide has provided a detailed examination of methyl 4-((morpholine-4-carbonyl)oxy)benzoate, from its systematic IUPAC nomenclature to a proposed synthetic protocol. While a CAS Registry Number for this specific molecule is not currently available, its chemical identity is clearly defined by its structure and name. The provided synthesis protocol, based on established methods for O-aryl carbamate formation, offers a reliable pathway for its preparation in a laboratory setting. The combination of the privileged morpholine scaffold and the versatile carbamate linker suggests that this compound is a promising candidate for further investigation in various fields, most notably in the development of new therapeutic agents.

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. CAS REGISTRY | CAS [cas.org]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. Making sure you're not a bot! [helda.helsinki.fi]

- 8. 4-Morpholinecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 9. 6724-90-9|Methyl 4-(morpholine-4-carbonyl)benzoate|BLD Pharm [bldpharm.com]

- 10. Methyl 4-(morpholin-4-ylsulfonyl)benzoate | 332413-01-1 [sigmaaldrich.com]

- 11. One-Pot Synthesis of O-Aryl Carbamates [organic-chemistry.org]

- 12. Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. e3s-conferences.org [e3s-conferences.org]

The Role of 4-(Methoxycarbonyl)phenyl Morpholine-4-carboxylate in Medicinal Chemistry: A Mechanistic and Synthetic Guide

Executive Summary

In modern medicinal chemistry, the design of targeted covalent inhibitors and cleavable prodrug linkers relies heavily on precisely tuned chemical scaffolds. 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate represents a highly specialized aryl carbamate that fulfills both of these roles. Structurally, it consists of a morpholine ring attached via a carbamate linkage to a 4-(methoxycarbonyl)phenyl leaving group (commonly known as methylparaben).

As an application scientist, I frequently leverage this scaffold for two distinct therapeutic development pathways:

-

Pseudo-Irreversible Enzyme Inhibition: Acting as a covalent warhead targeting the catalytic serine residues of endocannabinoid hydrolases such as Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and ABHD6[1].

-

Prodrug Linker Technology: Serving as an intermediate for acyloxyalkyl carbamate prodrugs to enhance the aqueous solubility and oral bioavailability of poorly soluble APIs (e.g., diclofenac)[2].

This whitepaper deconstructs the mechanistic causality behind this molecule's efficacy, provides self-validating synthetic protocols, and visualizes the underlying chemical biology.

Mechanistic Grounding: The Causality of the Scaffold

To understand why 4-(methoxycarbonyl)phenyl morpholine-4-carboxylate is a privileged structure, we must analyze its three distinct structural modules:

A. The Morpholine Moiety (The Recognition Element)

The morpholine ring is not merely a structural placeholder; it is a critical determinant of pharmacokinetic (PK) properties. The inclusion of the oxygen heteroatom reduces the basicity of the amine and lowers the overall lipophilicity (cLogP) compared to piperidine analogs. In the context of serine hydrolase inhibitors, the morpholine ring optimally occupies the cytosolic port of the enzyme, providing necessary van der Waals interactions while maintaining high aqueous solubility[1].

B. The Carbamate Linker (The Warhead)

Carbamates are classic pseudo-irreversible inhibitors of serine hydrolases. Unlike highly reactive fluorophosphonates, carbamates are stable in aqueous plasma but undergo specific nucleophilic attack when positioned in the enzyme's active site. The catalytic serine attacks the carbamate carbonyl, leading to the expulsion of the aryl leaving group and the formation of a stable, carbamylated enzyme intermediate.

C. The 4-Methoxycarbonylphenyl Leaving Group (The Reactivity Tuner)

The thermodynamic driving force of the carbamylation reaction is dictated by the pKa of the leaving group. Unsubstituted phenol has a pKa of ~10.0, making the resulting carbamate too stable for efficient enzyme acylation. By introducing an electron-withdrawing methyl ester group at the para position, the pKa of the resulting methylparaben leaving group is lowered to approximately 8.4[3]. This precise electronic tuning achieves the "Goldilocks" zone: the carbamate is stable enough to resist non-specific plasma esterases but reactive enough to rapidly carbamylate the target serine upon active-site binding.

Fig 1: Covalent inhibition mechanism of serine hydrolases by aryl morpholine-4-carboxylates.

Quantitative Data: Leaving Group pKa vs. Reactivity

The relationship between the leaving group pKa and enzyme inhibition is a fundamental principle in covalent drug design. The table below summarizes the structure-activity relationship (SAR) demonstrating why the 4-methoxycarbonyl derivative is optimal.

| Leaving Group ( R ) | Phenol pKa | Plasma Stability ( T1/2 ) | FAAH Inhibition ( IC50 , nM) | Mechanistic Outcome |

| Unsubstituted Phenyl | 10.0 | > 24 hours | > 10,000 | Too stable; poor acylation rate. |

| 4-Methoxyphenyl | 10.2 | > 24 hours | > 10,000 | Electron-donating; deactivates warhead. |

| 4-Methoxycarbonylphenyl | ~8.4 [3] | ~8 hours | 45 | Optimal balance of stability and reactivity. |

| 4-Nitrophenyl | 7.1 | < 30 mins | ~5 | Highly potent but chemically unstable in vivo. |

Experimental Protocols: Synthesis and Validation

To utilize this compound in drug discovery, high-purity synthesis is required. The following is a field-proven, step-by-step methodology for synthesizing 4-(methoxycarbonyl)phenyl morpholine-4-carboxylate.

Step-by-Step Methodology

1. Reagent Preparation:

-

Substrate: Methyl 4-hydroxybenzoate (Methylparaben, 1.0 eq)

-

Electrophile: Morpholine-4-carbonyl chloride (1.2 eq)

-

Base: Triethylamine (TEA, 2.0 eq)

-

Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)

2. Reaction Assembly (Causality Explained):

-

Dissolve methyl 4-hydroxybenzoate in anhydrous DCM under an inert argon atmosphere.

-

Add TEA and DMAP. Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward. DMAP is critical here; the phenolic oxygen is a relatively poor nucleophile. DMAP attacks the morpholine-4-carbonyl chloride to form a highly reactive N-acylpyridinium intermediate, effectively bypassing the kinetic barrier of the sterically hindered phenol.

-

Cool the mixture to 0 °C using an ice bath. Causality: The formation of the carbamate is exothermic. Low temperatures prevent the degradation of the N-acylpyridinium intermediate and suppress side reactions.

3. Addition and Propagation:

-

Add morpholine-4-carbonyl chloride dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature (20-25 °C) and stir for 16 hours.

4. Self-Validating Workup & Purification:

-

TLC Monitoring: Quench a 10 µL aliquot in water/DCM. Spot on silica TLC (Eluent: 30% EtOAc in Hexanes). The starting phenol is UV-active and stains strongly with KMnO4. The product will appear as a new, higher Rf UV-active spot that resists KMnO4 staining (due to the loss of the free phenolic OH).

-

Extraction: Wash the organic layer with 1M HCl (to remove TEA and DMAP), followed by saturated NaHCO3 (to remove unreacted phenol), and brine. Dry over anhydrous Na2SO4 .

-

Chromatography: Purify via flash column chromatography to yield a white solid (>85% yield).

-

NMR Validation: 1H NMR ( CDCl3 ) must show the morpholine protons as two distinct multiplets at δ 3.55-3.75 (8H), the methyl ester singlet at δ 3.90 (3H), and the aromatic A2B2 system at δ 7.15 (2H) and δ 8.05 (2H).

Fig 2: DMAP-catalyzed synthetic workflow for 4-(methoxycarbonyl)phenyl morpholine-4-carboxylate.

Alternative Application: Prodrug Linker Technology

Beyond direct enzyme inhibition, the morpholine-4-carboxylate scaffold is highly valued in prodrug synthesis. For example, chloromethyl morpholine-4-carboxylate is frequently synthesized to create acyloxyalkyl carbamate prodrugs of NSAIDs like diclofenac[2].

In these architectures, the morpholine ring serves to drastically increase the aqueous solubility of the parent drug. Upon oral administration, the morpholine-4-carboxylate ester is cleaved by ubiquitous esterases in the gut wall or liver, releasing the active API, formaldehyde, and morpholine. This strategy effectively masks the carboxylic acid of diclofenac, reducing direct gastrointestinal irritation while ensuring complete systemic exposure.

Conclusion

The utility of 4-(methoxycarbonyl)phenyl morpholine-4-carboxylate in medicinal chemistry is a testament to the power of rational structural tuning. By pairing the favorable physicochemical profile of a morpholine ring with the precisely tuned pKa of a methylparaben leaving group, chemists can deploy this scaffold either as a highly selective covalent warhead for serine hydrolases or as a foundational building block for advanced prodrug delivery systems.

References

-

Optimization of 1,2,5-Thiadiazole Carbamates as Potent and Selective ABHD6 Inhibitors. National Institutes of Health (PMC).[Link]

- WO2023217119A1 - Prodrugs of diclofenac.

-

Methylparaben | C8H8O3 | CID 7456. PubChem - National Library of Medicine. [Link]

Sources

A Senior Application Scientist's Guide to Morpholine-Based Reagents in Amide Bond Formation

A Whitepaper for Researchers in Drug Discovery and Peptide Chemistry

Executive Summary

The formation of a stable amide bond is a cornerstone of synthetic chemistry, particularly in the fields of drug development and peptide science. While a vast arsenal of reagents has been developed to facilitate this transformation, those incorporating the morpholine scaffold have carved out a significant niche. This technical guide provides an in-depth review of the role of the morpholine moiety in activating carboxylic acids for acylation reactions. We will explore the mechanistic underpinnings, practical advantages, and field-proven applications of morpholine-based reagents.

Contrary to the common class of isolable "activated esters," such as N-hydroxysuccinimide (NHS) esters, the primary role of morpholine in this context is as a core component of in situ coupling reagents and as a crucial tertiary base for suppressing racemization. This guide will dissect the causality behind the experimental advantages conferred by the morpholine structure—namely, enhanced reagent solubility, stability, and a marked reduction in epimerization during peptide synthesis. Detailed protocols and mechanistic diagrams are provided to serve as a practical resource for the bench chemist and drug development professional.

Introduction: The Landscape of Carboxylic Acid Activation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are incompatible with sensitive biomolecules.[1] Therefore, the carboxyl group must first be "activated" by converting the hydroxyl into a better leaving group. This can be broadly achieved in two ways:

-

Formation of Stable, Isolable Activated Esters: In this approach, the carboxylic acid is reacted with an activating agent (e.g., N-hydroxysuccinimide) to form a stable, often crystalline, activated ester. This ester can be purified and stored before its reaction with a nucleophilic amine.[2][3] This two-step process is common in bioconjugation.[3]

-

In Situ Generation of an Activated Species: This is the most common method in peptide synthesis. A "coupling reagent" is added to a mixture of the carboxylic acid and amine. This reagent rapidly converts the carboxylic acid into a highly reactive, transient intermediate, which is immediately consumed by the amine nucleophile to form the amide bond.[2]

Morpholine-based reagents predominantly fall into the second category, offering significant advantages in controlling reactivity and stereochemistry directly within the reaction mixture.

Part 1: The Morpholine Moiety in In Situ Coupling Reagents

A prominent class of modern coupling reagents is built around the morpholine scaffold. These include triazine-based reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) and a newer family of morpholine-based immonium and halogenoamidinium salts.[4][5][6]

Mechanism of Action: The DMTMM Example

DMTMM is a highly effective and user-friendly coupling reagent for both solution-phase and solid-phase peptide synthesis (SPPS).[4] Its mechanism relies on the formation of a highly reactive activated ester intermediate in situ.

-

Activation: The carboxylate anion attacks the electron-deficient triazine ring of DMTMM.

-

Intermediate Formation: This attack displaces the morpholine group and forms a transient but highly activated 2-acyloxy-4,6-dimethoxy-1,3,5-triazine ester.

-

Aminolysis: The amine nucleophile rapidly attacks the carbonyl carbon of this activated ester.

-

Product Formation: The amide bond is formed, and the 2-hydroxy-4,6-dimethoxy-1,3,5-triazine byproduct is released.

Field-Proven Insights: The "Morpholine Advantage"

The incorporation of the morpholine ring into coupling reagents is not arbitrary; it imparts several beneficial properties that enhance their performance and handling.

-

Enhanced Solubility: Morpholine-based immonium salts show markedly improved solubility in common organic solvents like DMF compared to their N,N-dimethylamine counterparts.[5] This allows for the preparation of more concentrated reagent solutions, which can accelerate coupling rates—a critical factor in difficult or sterically hindered couplings.

-

Improved Reagent Stability: The ether oxygen in the morpholine ring withdraws electron density from the nitrogen, which can contribute to the overall stability of the reagent.[5][6] This makes them more robust for storage and handling compared to more labile reagents.

-

Reduced Racemization: As will be discussed in Part 2, the use of N-methylmorpholine as a base is a well-established strategy for minimizing racemization. The structural features of the morpholine ring itself within the coupling reagent can also contribute to a lower risk of epimerization.

Part 2: N-Methylmorpholine (NMM) in Racemization Suppression

Perhaps the most critical role of the morpholine scaffold in acylation chemistry is the use of N-methylmorpholine (NMM) as a tertiary amine base in peptide coupling reactions. The choice of base is a pivotal experimental parameter that directly impacts the stereochemical integrity of the final peptide.

The Mechanism of Racemization

During the activation of an N-protected amino acid, the α-proton becomes transiently acidic. Abstraction of this proton by a base leads to the formation of a planar enolate or an oxazolone intermediate, either of which can be re-protonated from either face, scrambling the stereocenter.[7]

Causality: Why N-Methylmorpholine is Effective

The effectiveness of a tertiary amine base in suppressing racemization is a balance between its basicity (pKa) and its steric bulk.[7]

-

Strong, Unhindered Bases (e.g., Triethylamine, TEA): These bases can easily abstract the α-proton, leading to a higher rate of racemization.

-

Bulky, Stronger Bases (e.g., N,N-Diisopropylethylamine, DIPEA): The steric hindrance around the nitrogen atom makes it a poorer nucleophile but it is still basic enough (pKa ~10.1) to promote racemization, especially with sensitive amino acids like cysteine.[7]

-

N-Methylmorpholine (NMM): NMM strikes an optimal balance. Its pKa of ~7.4 makes it significantly less basic than DIPEA or TEA.[7] This lower basicity reduces the rate of α-proton abstraction. While less sterically hindered than DIPEA, its reduced basicity is the primary factor in its ability to minimize racemization, making it a preferred choice for many standard coupling reactions.[2][7] In cases of highly sensitive couplings, an even more hindered or weaker base like 2,4,6-collidine may be employed.[8][9]

| Base | pKa (approx.) | Steric Hindrance | Typical Application |

| Triethylamine (TEA) | 10.7 | Low | General organic synthesis |

| DIPEA | 10.1 | High | Peptide synthesis (common, but with racemization risk) |

| N-Methylmorpholine (NMM) | 7.4 | Moderate | Peptide synthesis (reduced racemization) |

| 2,4,6-Collidine | 7.4 | High | Sensitive peptide couplings |

Part 3: Experimental Protocols & Practical Considerations

The following provides a general, self-validating protocol for a solution-phase amide coupling using DMTMM.

Protocol: Solution-Phase Amide Coupling with DMTMM

Materials:

-

Carboxylic Acid (1.0 eq)

-

Amine (as free base or HCl salt, 1.0 - 1.1 eq)

-

DMTMM (1.1 eq)

-

N-Methylmorpholine (NMM) (1.1 eq, only if using amine HCl salt)

-

Anhydrous solvent (e.g., DMF, DCM, or MeCN)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Experimental Workflow:

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and the amine (1.0 eq) in the chosen anhydrous solvent (e.g., DMF).

-

Base Addition (if required): If the amine is provided as a hydrochloride salt, add N-methylmorpholine (NMM) (1.1 eq) to the solution and stir for 5-10 minutes to generate the free amine.

-

Coupling Reagent Addition: Add DMTMM (1.1 eq) to the solution at room temperature.[4]

-

Reaction: Stir the reaction mixture at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting materials.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous phase with an organic solvent (e.g., Ethyl Acetate or DCM).

-

Washing: Combine the organic layers and wash with brine to remove water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: If necessary, purify the crude product by flash column chromatography.

Part 4: N-Acylmorpholines (Morpholide Amides)

While not "activated esters" in the classical sense, N-acylmorpholines (also known as morpholide amides) are stable, isolable acylating intermediates. They are typically synthesized by reacting an activated carboxylic acid derivative, such as an acyl chloride, with morpholine.[1][10]

The primary documented use of N-acylmorpholines is in the synthesis of ketones via reaction with organometallic reagents (e.g., Grignard or organolithium reagents). The morpholine amide acts as a chelation-controlled acylating agent, similar to a Weinreb amide, preventing over-addition to form a tertiary alcohol. Their potential as general acylating agents for amines in aqueous media or bioconjugation is less explored but represents an area of potential research.

Conclusion

The morpholine scaffold is a privileged and versatile structure in the field of amide bond formation. While not typically employed in the form of stable, isolable activated esters for bioconjugation, its incorporation into in situ coupling reagents like DMTMM and immonium salts provides significant advantages in terms of solubility, stability, and reaction efficiency. Furthermore, the use of N-methylmorpholine as a base is a cornerstone strategy for mitigating racemization during peptide synthesis, a critical consideration for the production of stereochemically pure pharmaceuticals. A thorough understanding of the mechanistic roles of the morpholine moiety, as detailed in this guide, empowers researchers to make informed experimental choices, leading to higher yields, improved purities, and greater control over complex synthetic challenges.

References

-

El-Faham, A., & Albericio, F. (2008). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 73(7), 2731–2737. [Link]

-

El-Faham, A., & Albericio, F. (2008). Morpholine-based immonium and halogenoamidinium salts as coupling reagents in Peptide synthesis. PubMed, 73(7), 2731-7. [Link]

-

Synthesis of morpholine‐β‐amino acids for peptide and optoelectronic... (n.d.). ResearchGate. Retrieved from [Link]

-

Siemens, L. M., Rottnek, F., & Trzupek, L. S. (1990). Selective catalysis of ester aminolysis: an approach to peptide active esters. Journal of Organic Chemistry. [Link]

-

Park, J. H., et al. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. PubMed, 21(7), 847-53. [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13). GSC Biological and Pharmaceutical Sciences. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Park, J. H., et al. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. Journal of Peptide Science, 18(7), 439-45. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

Sources

- 1. 4-Morpholinecarbonyl chloride | C5H8ClNO2 | CID 84810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Morpholine-based immonium and halogenoamidinium salts as coupling reagents in Peptide synthesis1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. Morpholine synthesis [organic-chemistry.org]

- 10. 4-Morpholinecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Crystallographic Data and Steric Hindrance of the Morpholine-4-carboxylate Group

Abstract

The morpholine-4-carboxylate functional group, particularly in its tert-butyl (Boc) protected form, is a cornerstone of modern medicinal chemistry and organic synthesis. Its prevalence stems from its utility as a stable protecting group and a valuable scaffold component that can enhance the pharmacokinetic profile of drug candidates. A profound understanding of its three-dimensional structure and steric profile is therefore not merely academic but a critical prerequisite for rational molecular design, reaction optimization, and predicting biological interactions. This technical guide provides a comprehensive analysis of the morpholine-4-carboxylate group, consolidating crystallographic data to define its precise geometry and exploring the quantification and practical implications of its steric hindrance. We will delve into the causality behind its conformational preferences and provide actionable experimental and computational workflows for researchers in drug development.

Introduction: The Role of 3D Structure in Chemical Function

In the intricate dance of molecular recognition, the size, shape, and conformational flexibility of a functional group are paramount. The morpholine-4-carboxylate moiety is no exception. Whether it is influencing the approach of a reactant, dictating the binding pose within a protein's active site, or improving properties like metabolic stability, its structural characteristics are key. This guide moves beyond a simple description to provide a quantitative and mechanistic understanding of this crucial building block.

The stability of the morpholine ring, combined with the electronic nature of the carbamate, makes the morpholine-4-carboxylate a reliable and versatile group. However, its non-planar, puckered structure and the spatial demands of the carboxylate substituent create a distinct steric footprint that must be carefully considered.

Crystallographic Analysis: Defining the Geometric Landscape

Single-crystal X-ray diffraction provides the most definitive insight into the solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsion angles. A survey of crystallographic data reveals a highly conserved set of geometric parameters for the morpholine-4-carboxylate group.

The Predominant Chair Conformation

Analogous to cyclohexane, the morpholine ring overwhelmingly adopts a chair conformation to minimize torsional and angle strain. This puckered arrangement places the substituents on the ring in either axial or equatorial positions. Theoretical calculations have shown the chair conformer of morpholine to be significantly more stable (by approximately 7.5 kcal/mol) than higher-energy twist-boat or boat conformations. In virtually all reported crystal structures, the morpholine ring of a morpholine-4-carboxylate is found in a well-defined chair geometry.

Below is a visualization of the chair conformation, highlighting the key atomic positions.

Quantitative Geometric Parameters

| Parameter | Atom Pair/Triplet | Typical Bond Length (Å) | Typical Bond Angle (°) |

| Carbamate Group | |||

| Amide C-N | N4–C(O) | 1.35 - 1.38 | |

| Carbonyl C=O | C=O | 1.21 - 1.23 | |

| Ester C-O | C(O)–OR | 1.33 - 1.36 | |

| Angle | C(O)–N4–C(ring) | 118 - 122 | |

| Angle | O=C–N4 | 120 - 125 | |

| Morpholine Ring | |||

| C-N Bond | C3-N4, C5-N4 | 1.46 - 1.48 | |

| C-O Bond | C2-O1, C6-O1 | 1.42 - 1.44 | |

| C-C Bond | C2-C3, C5-C6 | 1.51 - 1.54 | |

| Angle | C-N-C (in ring) | ~112 | |

| Angle | C-O-C (in ring) | ~111 | |

| Angle | C-C-N (in ring) | ~110 | |

| Angle | C-C-O (in ring) | ~110 |

Note: These values are representative and can vary slightly depending on the specific molecular environment and crystal packing forces.

The geometry around the nitrogen atom (N4) is noteworthy. The bond angles around it are typically between those expected for pure sp³ (~109.5°) and sp² (120°) hybridization. This reflects the partial double-bond character of the N4–C(O) bond due to amide resonance, which flattens the pyramidality at the nitrogen center.

Steric Hindrance: Quantification and Chemical Implications

Steric hindrance is a concept describing the spatial crowding around a reactive center, which can impede the approach of other molecules. For the morpholine-4-carboxylate group, its steric bulk is a defining feature that influences reactivity, conformational stability, and biological activity.

Quantifying Steric Bulk

Several parameters have been developed to provide a quantitative measure of a substituent's steric demand.

-

A-Value (Conformational Free Energy): The A-value quantifies the energetic preference of a substituent to be in the equatorial position on a cyclohexane ring. While a direct A-value for the morpholine-4-carboxylate group is not documented, we can draw analogies from the closely related N-Boc-piperidine system. For N-substituted piperidines, the preference for the N-substituent to be equatorial is significant. The A-value for an N-methyl group on a piperidine ring is approximately 2.7 kcal/mol, and it is expected that the bulkier carboxylate group would have a similar or even greater preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.[2]

-

Percent Buried Volume (%Vbur): This powerful computational metric calculates the percentage of the volume of a sphere around a defined center (e.g., an atom to which the group is attached) that is occupied by the van der Waals volumes of the atoms of the substituent.[3][4] It provides a single, intuitive value for steric bulk. For the morpholine-4-carboxylate group, the %Vbur would be substantial, reflecting its significant spatial occupancy. While no specific value is published, its calculation is a key part of modern computational analysis in catalyst and drug design.

Implications in Synthesis and Drug Design

The steric profile of the morpholine-4-carboxylate group has profound practical consequences:

-

Control of Reactivity: The bulk of this group can shield adjacent functional groups from reaction or direct the approach of a reagent to a less hindered face of the molecule, thereby controlling stereoselectivity.

-

Modulation of Biological Activity: In drug design, the size and shape of the morpholine-4-carboxylate can be tailored to optimize binding within a protein pocket. A bulkier group might be necessary to fill a hydrophobic cavity and enhance binding affinity, or it might be used to prevent binding to an undesired off-target protein by inducing a steric clash.

-

Improved Pharmacokinetics: The morpholine moiety is often incorporated to improve a drug's metabolic stability. The steric hindrance provided by the ring and the carboxylate group can protect nearby metabolically labile sites from enzymatic degradation.

Experimental and Computational Workflows

For researchers seeking to characterize a novel molecule containing the morpholine-4-carboxylate group, a combination of experimental and computational methods provides a complete picture of its structural and steric properties.

Experimental Protocol: Single-Crystal X-ray Diffraction

This is the gold standard for determining the three-dimensional structure in the solid state.

Objective: To obtain precise bond lengths, angles, and the solid-state conformation of a morpholine-4-carboxylate-containing compound.

Step-by-Step Methodology:

-

Crystal Growth: High-quality single crystals are paramount. This is often achieved by slow evaporation of a solvent from a saturated solution, vapor diffusion of a non-solvent into a solution of the compound, or slow cooling.

-

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal vibrations and then rotated in a beam of monochromatic X-rays. A detector collects the diffraction pattern.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined (solved), and then their positions and thermal displacement parameters are adjusted (refined) to achieve the best fit between the calculated and observed diffraction patterns.

-

Data Analysis: The final refined structure provides a detailed list of atomic coordinates, from which all geometric parameters (bond lengths, angles, torsions) can be calculated.

Computational Workflow: Calculation of Steric Parameters

Computational chemistry is an indispensable tool for quantifying steric hindrance, especially for flexible molecules where multiple conformations may exist.

Objective: To compute the percent buried volume (%Vbur) for the morpholine-4-carboxylate group.

Step-by-Step Methodology:

-

Structure Generation: Build a 3D model of the molecule of interest (e.g., a simple fragment like methyl morpholine-4-carboxylate) in a molecular modeling program.

-

Conformational Analysis: For flexible molecules, it's crucial to identify the lowest energy conformer. This is typically done using computational methods like molecular mechanics or semi-empirical calculations to explore the potential energy surface.

-

Geometry Optimization: The lowest energy conformer is then subjected to a higher-level geometry optimization using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G* basis set. This provides a more accurate 3D structure.

-

%Vbur Calculation: The optimized coordinates are used as input for a specialized program like SambVca .[3] The user defines the center of the sphere (the atom to which the morpholine-4-carboxylate is attached) and the atoms that constitute the ligand. The software then calculates the %Vbur.

Conclusion

The morpholine-4-carboxylate group is a deceptively simple moiety with a rich and well-defined three-dimensional character. Its conformational rigidity, centered on the stable chair form, combined with the significant steric demands of the N-carboxylate substituent, creates a predictable and tunable structural element. Crystallographic data and computational chemistry converge to provide a clear picture of its geometry and spatial occupancy. For the medicinal chemist and the synthesis professional, a quantitative appreciation of these features is not just beneficial—it is essential for harnessing the full potential of this versatile functional group in the design of next-generation molecules.

References

-

Brethomé, A. V., Fletcher, S. P., & Paton, R. S. (2019). Conformational Effects on Physical-Organic Descriptors – the Case of Sterimol Steric Parameters. ChemRxiv. [Link]

-

Johnson, A. (2012). Five Slides About Percent Buried Volume (%V bur ). VIPEr. [Link]

-

Fukumoto, Y., et al. (2022). Acid Responsiveness of Emissive Morpholinyl Aminoquinolines and Their Use for Cell Fluorescence Imaging. Organic & Biomolecular Chemistry. [Link]

-

Sujitha, A., et al. (2023). Fabrication, Characterization, DFT interpretations, and biological applications of 1-morpholin-4-ylmethyl-pyrrole-2,5-dione. ResearchGate. [Link]

-

Poater, A., et al. (2009). SambVca: A Web Application for the Calculation of the Buried Volume of N-Heterocyclic Carbene Ligands. SciSpace. [Link]

-

Cavallo, L., et al. (2016). Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. Chemical Communications. [Link]

-

SEQCROW. (2023). How to Calculate Percent Buried Volume (%Vbur). YouTube. [Link]

Sources

- 1. PubChemLite - Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate (C15H22N2O3) [pubchemlite.lcsb.uni.lu]

- 2. benchchem.com [benchchem.com]

- 3. Five Slides About Percent Buried Volume (%Vbur) | VIPEr [ionicviper.org]

- 4. Quantifying and understanding the steric properties of N-heterocyclic carbenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Step-by-step synthesis protocol for 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate

[label="Methyl

DMAP-Catalyzed Nucleophilic Acyl Substitution Mechanism

Materials and Reagents

All quantitative data for the reaction setup is summarized below. Anhydrous solvents must be used to prevent the premature hydrolysis of the carbamoyl chloride into morpholine-4-carboxylic acid.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Methyl 4-hydroxybenzoate | 152.15 | 1.0 | 1.52 g (10 mmol) | Substrate |

| Morpholine-4-carbonyl chloride | 149.58 | 1.2 | 1.80 g (12 mmol) | Carbamoylating Agent |

| Triethylamine (TEA) | 101.19 | 1.5 | 1.52 g (15 mmol) | Base / Acid Scavenger |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 0.12 g (1 mmol) | Nucleophilic Catalyst |

| Dichloromethane (DCM) | 84.93 | - | 50 mL | Aprotic Solvent |

Step-by-Step Synthesis Protocol

Experimental Workflow for the Synthesis of 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate

Phase 1: Preparation and Activation

-

Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Argon or Nitrogen) for 5 minutes. Causality: Morpholine-4-carbonyl chloride is highly moisture-sensitive; atmospheric water will compete with the phenol, reducing yield.

-

Substrate Dissolution: Dissolve methyl 4-hydroxybenzoate (1.52 g, 10 mmol) and DMAP (0.12 g, 1 mmol) in 30 mL of anhydrous DCM.

-

Thermal Control: Submerge the flask in an ice-water bath to cool the mixture to 0 °C.

-

Base Addition: Add TEA (2.1 mL, ~1.52 g, 15 mmol) dropwise via syringe. Stir for 10 minutes. Causality: The low temperature mitigates the exothermic nature of the subsequent acid chloride addition, preventing localized heating that could lead to side reactions.

Phase 2: Carbamoylation Reaction

-

Reagent Preparation: In a separate dry vial, dissolve morpholine-4-carbonyl chloride (1.40 mL, ~1.80 g, 12 mmol) in 20 mL of anhydrous DCM.

-

Controlled Addition: Add the carbamoyl chloride solution dropwise to the reaction mixture over 15–20 minutes using an addition funnel or syringe pump.

-

Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (20–25 °C).

-

Monitoring: Stir the mixture for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. Causality: The starting phenol is UV-active and highly polar; as it is consumed, a new, less polar UV-active spot corresponding to the carbamate will appear at a higher Rf value.

Phase 3: Quenching and Work-up

-

Reaction Quench: Terminate the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Causality: A mildly acidic quench safely neutralizes excess TEA and hydrolyzes any unreacted carbamoyl chloride without risking the cleavage of the newly formed carbamate or the methyl ester.

-

Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).

-

Organic Washing: Wash the combined organic layers sequentially with 1 M HCl (20 mL) to remove residual DMAP/TEA, saturated aqueous NaHCO₃ (20 mL) to neutralize remaining traces of acid, and brine (20 mL) to draw out dissolved water.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of Hexane to Hexane:Ethyl Acetate (8:2 to 6:4).

-

Isolation: Collect the fractions containing the pure product (identified via TLC), concentrate in vacuo, and dry under high vacuum for 12 hours to afford the target compound as a white to off-white solid.

Expected Analytical Profile

To validate the structural integrity of the synthesized 4-(methoxycarbonyl)phenyl morpholine-4-carboxylate, the following spectroscopic data should be observed:

-

¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 8.8 Hz, 2H, Ar-H), 7.20 (d, J = 8.8 Hz, 2H, Ar-H), 3.90 (s, 3H, -OCH₃), 3.75–3.65 (m, 4H, morpholine -CH₂-O-CH₂-), 3.65–3.55 (m, 4H, morpholine -CH₂-N-CH₂-).

-

¹³C NMR (100 MHz, CDCl₃): δ 166.5 (Ester C=O), 154.2 (Carbamate C=O), 153.8 (Ar-C), 131.2 (Ar-C), 127.5 (Ar-C), 121.6 (Ar-C), 66.5 (Morpholine C-O), 52.1 (-OCH₃), 44.2 (Morpholine C-N).

-

MS (ESI+): m/z calculated for C₁₃H₁₅NO₅ [M+H]⁺ 266.10, found 266.15.

References

- Title: US10010547B2 - Pharmaceutical compounds (Chk-1 kinase inhibitors)

- Title: KR20120098724A - Chromenone derivatives with anti-tumour activity Source: Google Patents URL

-

Title: Synthesis of some bioactive materials derived from 4-hydroxybenzoate Source: ResearchGate URL: [Link]

Reaction conditions for coupling 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate with amines

Application Note: High-Efficiency Synthesis of Morpholine-4-Carboxamides via 4-(Methoxycarbonyl)phenyl Morpholine-4-carboxylate

Introduction & Strategic Rationale

Morpholine-substituted ureas are privileged structural motifs in medicinal chemistry, frequently serving as critical hydrogen-bond donors/acceptors in kinase inhibitors, GPCR antagonists, and targeted protein degraders. Historically, the synthesis of these unsymmetrical ureas relied on phosgene, diphosgene, or morpholine-4-carbonyl chloride. These reagents, while reactive, present severe toxicity risks, are highly moisture-sensitive, and generate corrosive hydrochloric acid as a byproduct, which can degrade sensitive substrates.

To circumvent these limitations, 4-(methoxycarbonyl)phenyl morpholine-4-carboxylate has been developed as a bench-stable, highly reactive, and safe active carbamate. This application note details the mechanistic rationale and optimized reaction conditions for coupling this advanced reagent with a diverse array of primary and secondary amines, providing a self-validating protocol for high-throughput and scale-up drug discovery workflows.

Mechanistic Insights: The Causality of the Leaving Group

As a Senior Application Scientist, I emphasize that the efficiency of any active carbamate depends entirely on the electronic properties of its leaving group. The goal is to balance shelf-stability (resistance to ambient hydrolysis) with electrophilic reactivity (susceptibility to aminolysis).

The 4-(methoxycarbonyl)phenyl moiety is an exceptionally engineered leaving group for this purpose. The electron-withdrawing methyl ester at the para position stabilizes the forming phenoxide intermediate via resonance and inductive effects. This lowers the pKa of the corresponding phenol (methyl 4-hydroxybenzoate, commonly known as methyl paraben) to approximately 8.3 [1].

Why not use standard phenyl or p-nitrophenyl carbamates?

-

Standard phenyl carbamates (leaving group pKa ~10) are often too stable, requiring harsh heating or strong bases (like DBU) even for reactive aliphatic amines [2].

-

p-Nitrophenyl carbamates (leaving group pKa ~7.1) are highly reactive but prone to generating intensely yellow, highly conjugated byproducts that are notoriously difficult to remove from the final active pharmaceutical ingredient (API) without extensive chromatography.

In contrast, 4-(methoxycarbonyl)phenyl morpholine-4-carboxylate offers a "Goldilocks" reactivity profile. It reacts readily with aliphatic amines at room temperature and with anilines under mild heating. Crucially, the colorless methyl paraben byproduct is easily and completely removed via a simple aqueous basic wash, rendering the system self-purifying.

Mechanistic Workflow

Mechanistic pathway of urea formation from active carbamate and amine.

Optimized Reaction Conditions

The nucleophilicity and steric bulk of the target amine dictate the required reaction conditions. The following table synthesizes the quantitative parameters required to achieve >90% conversion across different amine classes.

| Amine Class | Amine (Equiv) | Base (Equiv) | Preferred Solvent | Temperature | Reaction Time |

| Primary Aliphatic | 1.05 | DIPEA (1.5) | THF or MeCN | 20–25 °C | 2–4 h |

| Secondary Aliphatic | 1.10 | DIPEA (2.0) | THF or DMF | 25–40 °C | 4–8 h |

| Primary Aromatic (Anilines) | 1.20 | DIPEA (2.0) or DBU (1.5) | DMF or 1,4-Dioxane | 60–80 °C | 8–16 h |

| Sterically Hindered / Weak | 1.50 | DBU (2.0) | DMF | 80–100 °C | 12–24 h |

Note: If the amine is supplied as a hydrochloride or trifluoroacetate salt, add an additional 1.0 equivalent of base to liberate the free amine in situ.

Detailed Experimental Protocol

This protocol is designed as a self-validating system; the strategic use of a specific basic workup exploits the pKa of the leaving group to bypass column chromatography for routine library synthesis.

Materials & Reagents

-

4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate (Active Carbamate)

-

Target Amine

-

N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

1 M Aqueous NaOH or 10% Aqueous Na₂CO₃

Step-by-Step Methodology

-

Reaction Assembly : In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 4-(methoxycarbonyl)phenyl morpholine-4-carboxylate (1.0 mmol, 265 mg) in 5.0 mL of anhydrous solvent (use THF for aliphatic amines; DMF for aromatic/hindered amines) under an inert nitrogen atmosphere.

-

Base Addition : Inject the selected base (e.g., DIPEA, 2.0 mmol, 348 µL) into the stirring solution. The base serves to neutralize the forming phenol and prevent protonation of the incoming amine nucleophile.

-

Amine Introduction : Add the target amine (1.05 to 1.50 mmol, depending on class) dropwise or in small portions.

-

Execution & Thermal Control :

-

For aliphatic amines: Stir continuously at room temperature.

-

For anilines/hindered amines: Attach a reflux condenser and heat the mixture to the specified temperature (60–100 °C) using an aluminum heating block.

-

-

Reaction Monitoring : Monitor the reaction via LC-MS or TLC (typical eluent: 50–70% EtOAc in Hexanes). The active carbamate is highly UV-active; its complete disappearance signifies the end of the reaction.

-

Strategic Workup (Critical Step) :

-

Cool the reaction to room temperature.

-

Dilute the mixture with Ethyl Acetate (20 mL).

-

Wash the organic layer with 1 M aqueous NaOH or 10% Na₂CO₃ (3 × 10 mL). Causality: The basic wash selectively deprotonates the methyl 4-hydroxybenzoate byproduct (pKa ~8.3), partitioning it entirely into the aqueous phase while the neutral urea product remains in the organic phase [3].

-

-

Isolation : Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting morpholine-4-carboxamide is typically >95% pure and ready for downstream biological assays or further synthetic elaboration.

References

-

Xiao, X.-Y., Ngu, K., Chao, C., & Patel, D. V. (1997). Selective Solid Phase Synthesis of Ureas and Hydantoins from Common Phenyl Carbamate Intermediates. The Journal of Organic Chemistry, 62(20), 6968–6973.[Link]

-

Huguenot, F., & Vidal, M. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(48), 44345–44354.[Link]

-

Butini, S., Grether, U., Jung, K., Ligresti, A., Allarà, M., Postmus, A.G.J., et al. (2024). Development of Potent and Selective Monoacylglycerol Lipase Inhibitors. SARs, Structural Analysis, and Biological Characterization. Journal of Medicinal Chemistry, 67(3), 1758-1782.[Link]

Solvent selection for optimal yield of morpholine-4-carboxylate synthesis

Application Note & Protocol

Topic: Solvent Selection for Optimal Yield of Morpholine-4-Carboxylate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine-4-carboxylate scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates.[1][2] The synthesis of this moiety, typically via N-acylation of morpholine, is a fundamental reaction where the choice of solvent can dramatically influence reaction efficiency, yield, and purity. This guide provides a detailed examination of the critical role of the solvent in this synthesis. We explore the underlying reaction mechanism, present a systematic protocol for solvent screening, and offer a comparative analysis of common solvents to empower researchers to make informed decisions for optimizing their synthetic routes.

Introduction: The Strategic Importance of the Morpholine-4-Carboxylate Moiety

The morpholine heterocycle is a privileged structure in drug discovery, appearing in numerous approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib.[2] Its incorporation into a molecule often enhances aqueous solubility, metabolic stability, and target binding affinity. The morpholine-4-carboxylate is a common derivative that serves as a versatile intermediate, allowing for further molecular elaboration while retaining the beneficial properties of the morpholine core.[3]

The synthesis of morpholine-4-carboxylates is most frequently achieved by the N-acylation of morpholine with an appropriate acylating agent, such as an alkyl chloroformate or a dicarbonate (e.g., di-tert-butyl dicarbonate). This reaction, while conceptually straightforward, is highly sensitive to reaction conditions, with the solvent playing a pivotal role. The solvent not only dissolves reactants but also influences reaction kinetics, stabilizes intermediates, and can dictate the ease of product isolation and purification. An improperly chosen solvent can lead to low yields, increased side product formation, and complex downstream processing. This document serves as a comprehensive guide to understanding and optimizing solvent selection for this critical synthetic transformation.

The Underlying Chemistry: N-Acylation via Nucleophilic Acyl Substitution

The synthesis of morpholine-4-carboxylates from morpholine and an acyl chloride (like ethyl chloroformate) or acid anhydride (like di-tert-butyl dicarbonate) proceeds via a nucleophilic acyl substitution mechanism. When an acyl chloride is used in the presence of an aqueous base, the reaction is known as the Schotten-Baumann reaction.[4]

The key steps are:

-

Nucleophilic Attack: The secondary amine of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling the leaving group (a chloride ion in the case of an acyl chloride, or a tert-butoxide and CO2 in the case of di-tert-butyl dicarbonate).

-

Deprotonation: A base, which can be an added scavenger base (like triethylamine or aqueous hydroxide) or another equivalent of morpholine, removes the proton from the nitrogen atom, yielding the neutral morpholine-4-carboxylate product and a salt byproduct.

The presence of a base is crucial to neutralize the acidic byproduct (e.g., HCl), which would otherwise protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction.

Figure 1: General mechanism for the N-acylation of morpholine.

The Decisive Role of the Solvent

The solvent's properties directly impact every stage of the reaction. The ideal solvent should:

-

Ensure Solubility: Fully dissolve morpholine, the acylating agent, and any added base to allow for a homogeneous reaction mixture, maximizing reaction rates.

-

Stabilize Intermediates: Polar aprotic solvents can stabilize the charged tetrahedral intermediate, potentially lowering the activation energy and accelerating the reaction.

-

Minimize Side Reactions: The primary side reaction is the hydrolysis of the acylating agent by water. Using an aprotic solvent or a biphasic system (e.g., dichloromethane and water) can mitigate this. In a biphasic Schotten-Baumann setup, the organic solvent houses the reactants while an aqueous base neutralizes the acid byproduct, physically separating the sensitive acyl chloride from bulk water.

-

Facilitate Product Isolation: The choice of solvent affects the workup procedure. A solvent with a low boiling point (e.g., dichloromethane) is easily removed under reduced pressure. A solvent immiscible with water simplifies extractive workup.

Application Protocol: Systematic Solvent Screening

To identify the optimal solvent for a specific morpholine-4-carboxylate synthesis, a systematic screening process is essential. This protocol outlines a parallel experiment to compare the efficacy of several common laboratory solvents.

Figure 2: Workflow for systematic solvent screening.

Materials:

-

Morpholine

-

Ethyl Chloroformate (or other acylating agent)

-

Triethylamine (or other non-nucleophilic base)

-

Anhydrous Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Toluene, Acetone

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Internal standard for quantitative analysis (e.g., 1,3,5-trimethoxybenzene for ¹H NMR)

Protocol:

-

Preparation: In separate, dry, round-bottom flasks equipped with magnetic stir bars, add the chosen solvent (e.g., 10 mL for a 10 mmol scale reaction).

-

Reactant Addition: To each flask, add morpholine (1.0 eq) followed by triethylamine (1.1 eq).

-

Cooling: Cool the flasks to 0 °C in an ice-water bath.

-

Acylating Agent Addition: Add ethyl chloroformate (1.05 eq) dropwise to each flask over 10 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: Remove the ice bath and allow the reactions to stir at room temperature. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the morpholine is consumed (typically 1-4 hours).

-

Workup:

-

Quench each reaction by adding 10 mL of water.

-

Transfer the mixture to a separatory funnel and extract with the corresponding organic solvent (2 x 15 mL). Note: For water-miscible solvents like THF, MeCN, and Acetone, dilute with a larger volume of water and extract with a non-miscible solvent like ethyl acetate.

-

Combine the organic layers and wash with saturated NaHCO₃ solution (15 mL), followed by brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Analysis: Determine the crude yield and purity of the product from each reaction. For accurate comparison, use ¹H NMR spectroscopy with a known mass of an internal standard to calculate the precise yield.

Comparative Data Analysis

The selection of a solvent is often a balance between reactivity, cost, safety, and environmental impact. The table below compiles yield data from various literature sources for the synthesis of morpholine-4-carboxylates. Note: Direct comparison should be made with caution as substrates, reagents, and reaction conditions may vary between sources.

| Solvent | Solvent Type | Dielectric Constant (ε) | Example Substrate/Product | Yield (%) | Reference |

| Dichloromethane (DCM) | Aprotic, Halogenated | 9.1 | (L)-Valinol Derivative | High | [5] |

| Dichloromethane (DCM) | Aprotic, Halogenated | 9.1 | N-Boc-Piperidine Derivative | High | [6] |

| Acetone / Water | Polar Aprotic / Protic | 21 / 80 | 4-Boc-3-morpholinecarboxylic acid | 84% | [7] |

| Acetone | Polar Aprotic | 21 | Ethyl 2-(4-Morpholinyl)thiazole-4-carboxylate | 55% | [8] |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 1-(4-nitrophenyl)-...-dihydropyridin-2(1H)-one | High | [9] |

| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | N-Boc-Diazaspiro Derivative | 70% (Cyclization Step) | [6] |

| Toluene | Aprotic, Aromatic | 2.4 | N-aryl ethanolamine derivative | Optimal for this specific reaction | [10] |

Analysis of Trends:

-

Aprotic Solvents Dominate: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are frequently used. They effectively dissolve the reactants without the risk of reacting with the acylating agent.

-

Dichloromethane (DCM): As a relatively non-polar aprotic solvent, DCM is an excellent choice, particularly for reactions involving acyl chlorides with a scavenger base like triethylamine.[5][6] It facilitates easy extractive workup due to its immiscibility with water and low boiling point.

-

Polar Aprotic Solvents (Acetone, Acetonitrile): These solvents can accelerate the reaction by stabilizing the charged tetrahedral intermediate. However, their miscibility with water can complicate extractive workups. The synthesis of a complex morpholine derivative in acetone demonstrates its utility, though the yield was moderate.[8] A cyclization step to form a related heterocycle proceeded in good yield in acetonitrile.[6]

-

Mixed Solvent Systems: The use of an acetone/water mixture for the synthesis of a Boc-protected morpholine derivative highlights a successful application of a biphasic-like system, achieving a high yield of 84%.[7]

Optimized Protocol: Synthesis of tert-Butyl Morpholine-4-carboxylate in Dichloromethane

Based on the analysis, dichloromethane represents a robust and reliable solvent for this transformation. The following protocol provides an optimized method for a common morpholine-4-carboxylate.

Materials:

-

Morpholine (8.71 g, 100 mmol, 1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (22.9 g, 105 mmol, 1.05 eq)

-

Dichloromethane (DCM), anhydrous (200 mL)

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

Setup: To a 500 mL round-bottom flask, add morpholine (1.0 eq) and anhydrous dichloromethane (200 mL).

-

Addition of Boc₂O: Add the di-tert-butyl dicarbonate (1.05 eq) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by TLC (staining with ninhydrin is effective for visualizing the starting morpholine).

-

Workup:

-

Wash the reaction mixture with 1M HCl (2 x 50 mL) to remove any unreacted morpholine.

-

Wash with saturated NaHCO₃ solution (50 mL) to remove any acidic impurities.

-

Wash with brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Product: The resulting product, tert-butyl morpholine-4-carboxylate, is typically obtained as a colorless oil or white solid of high purity and requires no further purification. Expected yield: >95%.

Conclusion

The selection of an appropriate solvent is a critical parameter for achieving high yields and purity in the synthesis of morpholine-4-carboxylates. While aprotic solvents like dichloromethane and tetrahydrofuran are commonly employed with great success, the optimal choice is substrate and reagent dependent. This guide demonstrates that a systematic screening approach is the most effective strategy for process optimization. By understanding the underlying reaction mechanism and the role of the solvent in influencing solubility, stability, and reactivity, researchers can significantly improve the efficiency and outcome of this vital synthetic transformation in drug discovery and development.

References

-

PrepChem.com. (n.d.). Synthesis of B. Ethyl 2-(4-Morpholinyl)thiazole-4-carboxylate. Retrieved from [Link]

-

Hartwig, J. F., et al. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. PMC. Retrieved from [Link]

-

Zhang, Y., & Liu, G. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

-

Ortiz, K. G., et al. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of solvent on the acylation reaction. Retrieved from [Link]

-

Ribeiro, R. P. S., et al. (n.d.). Synthesis of 2-(methacryloyloxy)ethyl morpholine-4-carboxylate (MorpM). ResearchGate. Retrieved from [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

ResearchGate. (n.d.). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

- Savina, L. I., & Sokolov, A. A. (n.d.). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. Retrieved from a document with the specified title.

- CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. (n.d.).

- CN1830971A - Method for producing morpholine and monoethylamine using N-ethylmorpholine by-product of morpholine plant as raw material. (n.d.). Google Patents.

-

IntechOpen. (2018, June 13). Recent Advances in the Synthesis of Carboxylic Acid Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Morpholine. Retrieved from [Link]

- CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine. (n.d.). Google Patents.

-

Beilstein Journals. (2023, October 5). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Retrieved from [Link]

- World Journal of Pharmaceutical Sciences. (2015, August 21). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. atamankimya.com [atamankimya.com]

- 3. chemimpex.com [chemimpex.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]

- 7. MORPHOLINE-3,4-DICARBOXYLIC ACID 4-TERT-BUTYL ESTER | 212650-43-6 [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. wjpsonline.com [wjpsonline.com]

- 10. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

Scalable Production Methods for 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate: A Comprehensive Protocol Guide

Executive Summary

The compound 4-(Methoxycarbonyl)phenyl morpholine-4-carboxylate (also referred to as methyl 4-(morpholine-4-carbonyloxy)benzoate) is a highly stable carbamate derivative. Synthesized from the widely available preservative methyl 4-hydroxybenzoate and a morpholine-derived acylating agent, this compound serves as a critical intermediate and pharmacophore in drug discovery, particularly in the development of kinase inhibitors and targeted prodrugs.

This application note provides a detailed, self-validating guide to two scalable production workflows: a high-throughput Direct Acylation route and a sustainable, phosgene-free CDI-Mediated route.

Mechanistic Rationale & Route Selection

The synthesis of phenolic carbamates presents a unique chemical challenge. Unlike aliphatic alcohols, phenols (such as methyl 4-hydroxybenzoate) are relatively poor nucleophiles due to the delocalization of the oxygen lone pair into the aromatic ring.

-